![molecular formula C14H13N5O2S2 B014283 S-[2-(4-叠氮水杨酰胺)乙硫基]-2-硫代吡啶 CAS No. 164575-82-0](/img/structure/B14283.png)

S-[2-(4-叠氮水杨酰胺)乙硫基]-2-硫代吡啶

描述

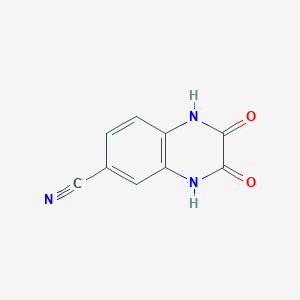

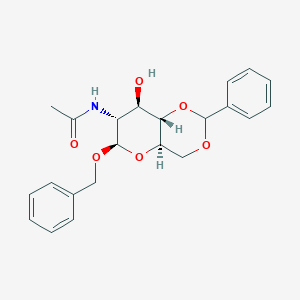

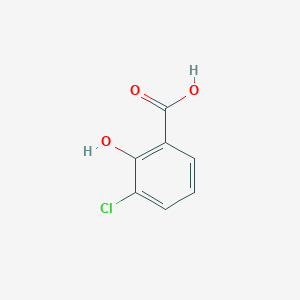

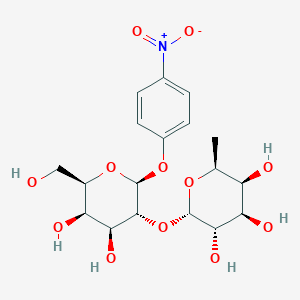

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) is a compound designed for cysteine-specific incorporation into proteins through a cleavable disulfide bond. Its structure facilitates radioiodination and photoactivatable cross-linking, making it useful in studying protein-protein interactions within multiprotein complexes. The compound's distinct features include a relatively short linker arm, enhancing its utility in site-specific photocross-linking to identify nearest-neighbor protein domains (Ebright, Chen, Kim, & Ebright, 1996).

Synthesis Analysis

AET's synthesis involves the incorporation of a 2-thiopyridyl moiety for selective protein binding and a 4-azidosalicylamido group for subsequent radioiodination and photocross-linking capabilities. This multifunctional approach allows for targeted modification of proteins, facilitating the study of protein structures and interactions. The synthesis steps include creating the thiopyridine base, attaching the azidosalicylamido moiety, and ensuring the molecule's functionality for bioconjugation and labeling (Ebright et al., 1996).

Molecular Structure Analysis

The molecular structure of AET is characterized by its bifunctional nature, comprising the reactive 2-thiopyridyl and 4-azidosalicylamido groups. This design facilitates the compound's dual function in protein labeling and cross-linking under UV light activation. The structure enables specific interactions with proteins, particularly through cysteine residues, allowing for targeted studies on protein complexes and dynamics (Ebright et al., 1996).

Chemical Reactions and Properties

AET's chemical reactivity is defined by its azidosalicylamido group, which can be photoactivated to form nitrenes that insert into C-H bonds of nearby amino acid residues, facilitating cross-linking within protein complexes. The thiopyridine moiety allows for reversible disulfide bond formation with cysteine residues, offering a method for site-specific protein modification and subsequent cleavage if desired, enhancing the utility of AET in biochemical studies (Ebright et al., 1996).

Physical Properties Analysis

The physical properties of AET, such as solubility and stability, are optimized for biochemical applications. Its solubility in aqueous and organic solvents facilitates its use in various experimental conditions, while its stability under physiological conditions ensures that it remains functional until the desired activation (e.g., photoactivation or disulfide bond formation) is initiated. These properties are crucial for its successful application in protein labeling and cross-linking experiments (Ebright et al., 1996).

Chemical Properties Analysis

AET exhibits specific chemical properties that make it suitable for use in protein research. Its ability to form disulfide bonds with cysteine residues in proteins, coupled with the photoactivatable azidosalicylamido group, allows for precise and controlled chemical modifications of proteins. This specificity is fundamental in investigating protein-protein interactions, structural analysis, and the mapping of protein complexes, providing valuable insights into their functions and mechanisms (Ebright et al., 1996).

科学研究应用

钌(II)配合物的合成: 该化合物用于合成钌(II)配合物,其中涉及 2,2'-联吡啶-4,4'-二磺酸和-5-磺酸 (Anderson 等人,1985).

潜在的抗癌剂: 它表现出作为抗癌剂的潜力,抑制培养细胞和患有 P388 白血病的小鼠的细胞增殖和有丝分裂指数 (Temple 等人,1983).

人白细胞弹性蛋白酶的抑制剂: 该化合物是一种新型的人白细胞弹性蛋白酶抑制剂,具有显着的抑制活性 (Gütschow & Neumann, 1998).

控制线虫种群: 它有效地控制蜈蚣草中的线虫种群,从而增加种子产量 (Johnson, 1970).

酶测定中的荧光替代品: 它作为埃尔曼试剂的荧光替代品,用于酶测定中的硫醇定量 (Maeda 等人,2005).

N-羟基-2-硫代吡啶酰基衍生物的合成: 该化合物提供了一种方便且高产的方法来合成 N-羟基-2-硫代吡啶的酰基衍生物 (Barton & Samadi, 1992).

抗菌、抗真菌和抗肿瘤活性: 合成的 2-氨基噻吩衍生物表现出一系列活性,包括抗菌、抗真菌、抗炎、镇痛、抗氧化和抗肿瘤活性 (Prasad 等人,2017).

已知抗生素的替代品: 2-氨基噻吩衍生物可以用作已知抗生素的替代品,特别是在细菌对药物和抗生素产生耐药性日益增多的情况下 (Koszelewski 等人,2021).

安全和危害

属性

IUPAC Name |

4-azido-2-hydroxy-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S2/c15-19-18-10-4-5-11(12(20)9-10)14(21)17-7-8-22-23-13-3-1-2-6-16-13/h1-6,9,20H,7-8H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELWNIMQOUETBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402768 | |

| Record name | S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |

CAS RN |

164575-82-0 | |

| Record name | S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。